

# MB 488 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

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## Compound of Interest

Compound Name: MB 488 NHS ester

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These application notes provide a comprehensive overview and detailed protocols for the use of **MB 488 NHS ester** in immunofluorescence microscopy. **MB 488 NHS ester** is a bright, highly water-soluble, and photostable green-emitting fluorescent dye designed for covalent labeling of proteins, particularly antibodies, for subsequent visualization of cellular targets.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) Its exceptional brightness and photostability make it an ideal choice for a wide range of fluorescence microscopy applications, from standard epifluorescence to advanced super-resolution techniques.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Introduction to MB 488 NHS Ester

**MB 488 NHS ester** is a reactive dye that efficiently labels primary amines on proteins and other molecules.[\[1\]](#)[\[3\]](#) The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[\[5\]](#) This covalent conjugation is a common and reliable method for fluorescently labeling antibodies for use in immunofluorescence (IF), flow cytometry, and other fluorescence-based assays.[\[3\]](#)

### Key Features and Applications:

- Bright Green Fluorescence: MB 488 exhibits strong absorption and high fluorescence quantum yield, resulting in bright green fluorescence.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- **High Photostability:** The dye is resistant to photobleaching, enabling longer imaging sessions and more robust signal detection.[1][2][4]
- **Excellent Water Solubility:** Its hydrophilic nature minimizes aggregation and self-quenching, leading to brighter and more specific staining.[1][2][4]
- **Versatile Applications:** Suitable for various microscopy techniques, including confocal, PALM, dSTORM, and STED, as well as flow cytometry and FISH.[1][2][3]

## Quantitative Data

The following table summarizes the key spectral and physical properties of **MB 488 NHS ester**.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{\text{ex}}$ )	501 nm	[2][3][4][6][7]
Emission Maximum ( $\lambda_{\text{em}}$ )	524 nm	[2][3][4][6][7]
Molar Extinction Coefficient	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][3][4]
Molecular Weight	752.69 g/mol	[2][3][4]
Recommended Storage	-20°C, protected from light and moisture	[2][4][8]
Solubility	Water, DMSO, DMF	[2][3][4]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[1][2]
Reactivity	Primary amines	[2][3][4]

## Experimental Protocols

This section provides detailed protocols for antibody labeling with **MB 488 NHS ester** and a general workflow for immunofluorescence staining.

### Antibody Labeling with MB 488 NHS Ester

This protocol describes the covalent conjugation of **MB 488 NHS ester** to a primary antibody.

## Materials:

- Primary antibody (free of amine-containing stabilizers like Tris or glycine)
- **MB 488 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

## Protocol:

- Prepare the Antibody:
  - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[\[9\]](#)
  - If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS, and the buffer then exchanged for the reaction buffer.[\[10\]](#)[\[11\]](#)
- Prepare the Dye Solution:
  - Allow the vial of **MB 488 NHS ester** to equilibrate to room temperature before opening.
  - Dissolve the **MB 488 NHS ester** in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[\[8\]](#)[\[10\]](#) This solution should be prepared fresh.
- Conjugation Reaction:
  - While gently vortexing, add the dissolved **MB 488 NHS ester** to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[\[9\]](#) This ratio may need to be optimized for different antibodies.
  - Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.[\[8\]](#)[\[10\]](#)

- Purification of the Labeled Antibody:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[\[11\]](#)
  - Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).
  - The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:
    - $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF)) \times \epsilon_{dye}]$
    - Where  $A_{max}$  is the absorbance at 501 nm,  $A_{280}$  is the absorbance at 280 nm,  $\epsilon_{protein}$  is the molar extinction coefficient of the antibody (approx.  $210,000 \text{ M}^{-1}\text{cm}^{-1}$  for IgG),  $\epsilon_{dye}$  is the molar extinction coefficient of MB 488 ( $86,000 \text{ M}^{-1}\text{cm}^{-1}$ ), and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for fluorescein-like dyes).
  - An optimal DOL for most antibodies is between 2 and 10.[\[9\]](#)
- Storage:
  - Store the labeled antibody at  $4^\circ\text{C}$ , protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide (0.02% final concentration) and store at  $-20^\circ\text{C}$  in aliquots.[\[10\]](#)[\[12\]](#)

## Immunofluorescence Staining Protocol

This is a general protocol for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and targets.

### Materials:

- MB 488-labeled primary antibody
- Cells grown on coverslips
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
- Blocking Solution: 1-5% BSA or normal serum in PBS
- Mounting Medium with an antifade reagent
- (Optional) Secondary antibody if using an unlabeled primary

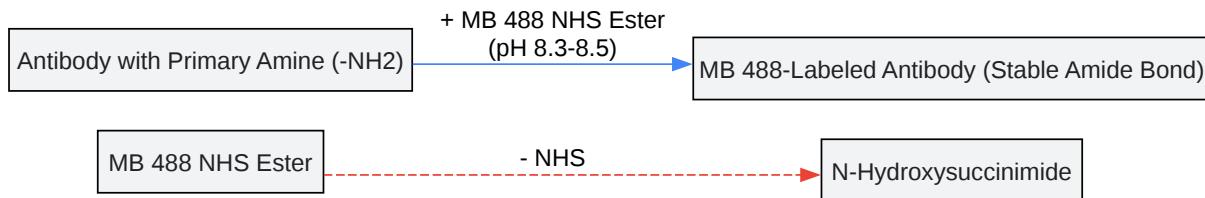
**Protocol:**

- Cell Preparation:
  - Wash cells grown on coverslips twice with PBS.
- Fixation:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Blocking:
  - Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.
- Primary Antibody Incubation:

- Dilute the MB 488-labeled primary antibody to the desired concentration in the blocking solution.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
  - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Mounting:
  - Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
- Imaging:
  - Visualize the stained cells using a fluorescence microscope with appropriate filters for MB 488 (excitation ~490-500 nm, emission ~515-535 nm).

## Visualizations

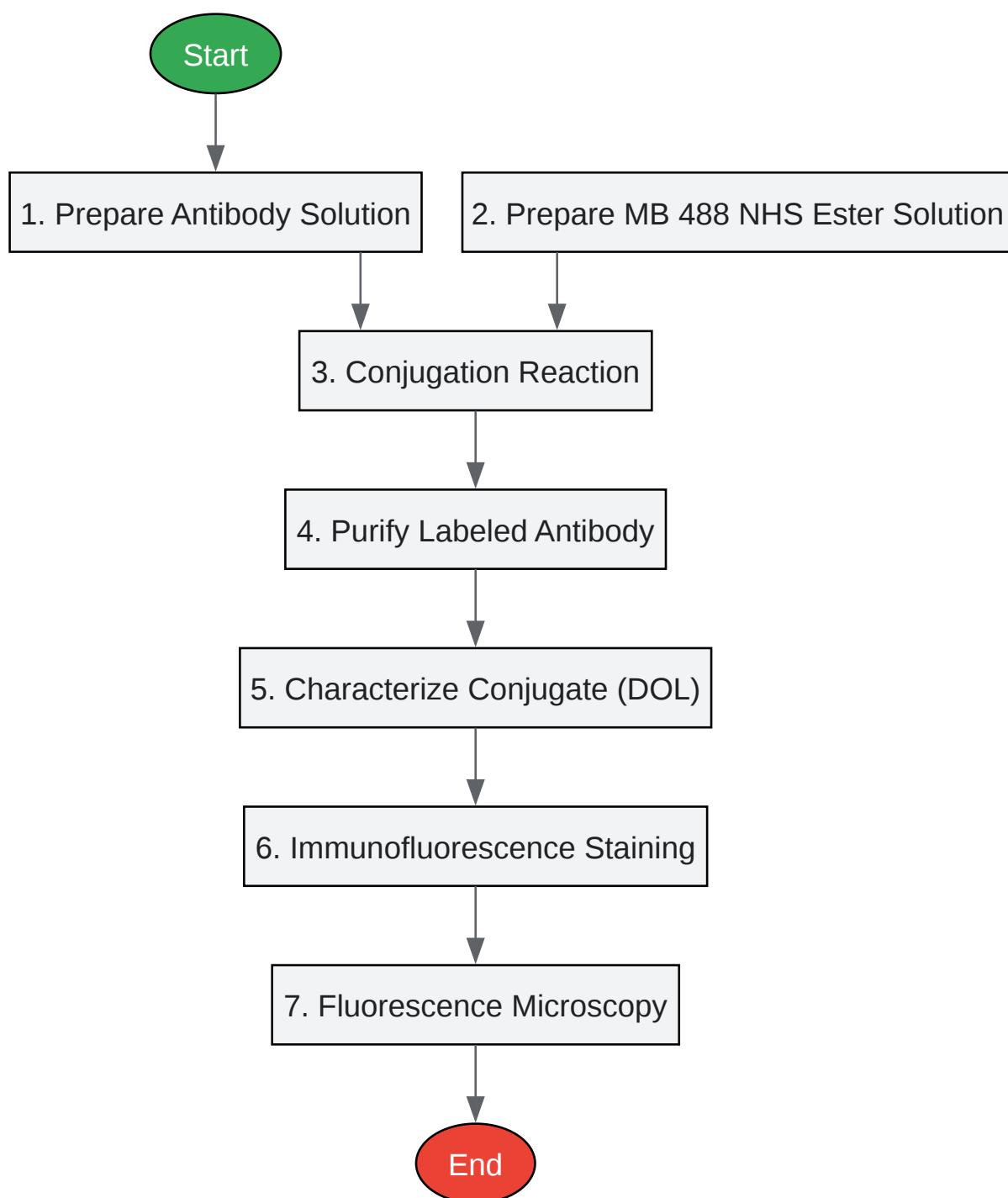
### Chemical Reaction



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Caption: Covalent labeling of an antibody with **MB 488 NHS ester**.

## Experimental Workflow



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Caption: Workflow for antibody labeling and immunofluorescence.

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